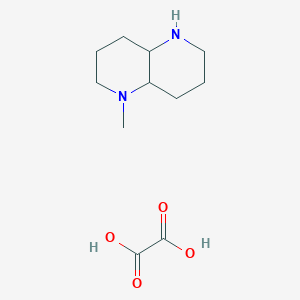

cis-5-methyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine;oxalic acid

CAS No.:

Cat. No.: VC18820651

Molecular Formula: C11H20N2O4

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20N2O4 |

|---|---|

| Molecular Weight | 244.29 g/mol |

| IUPAC Name | 5-methyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine;oxalic acid |

| Standard InChI | InChI=1S/C9H18N2.C2H2O4/c1-11-7-3-4-8-9(11)5-2-6-10-8;3-1(4)2(5)6/h8-10H,2-7H2,1H3;(H,3,4)(H,5,6) |

| Standard InChI Key | XJNDMCTURKRDRZ-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCCC2C1CCCN2.C(=O)(C(=O)O)O |

Introduction

Structural and Stereochemical Analysis

Core Framework and Nomenclature

The parent structure, 1,5-naphthyridine, consists of two fused pyridine rings with nitrogen atoms at the 1- and 5-positions . In the cis-5-methyl derivative, partial hydrogenation reduces aromaticity, yielding a bicyclic system with eight hydrogenated positions (2,3,4,4a,6,7,8,8a). The cis designation indicates that the methyl group at position 5 and the hydrogen at the adjacent bridgehead (4a) reside on the same face of the ring system. This stereochemistry is critical for molecular recognition in biological systems and influences physicochemical properties such as solubility and melting point .

Oxalic Acid Coordination

Oxalic acid (HOOC–COOH) likely forms a salt or co-crystal via proton transfer to the basic nitrogen of the 1,5-naphthyridine core. This interaction stabilizes the compound through hydrogen bonding and ionic interactions, as observed in similar naphthyridine-acid complexes . The diacid’s presence may also modulate pharmacokinetic properties, such as bioavailability, by improving aqueous solubility.

Synthetic Methodologies

Hydrogenation of 1,5-Naphthyridine Precursors

Fully aromatic 1,5-naphthyridines can be hydrogenated to octahydro derivatives using catalysts like palladium on carbon or Raney nickel under high-pressure H₂. For example, 5-methyl-1,5-naphthyridine undergoes selective hydrogenation at 80–120°C to yield the cis-configured product, with stereoselectivity controlled by substrate geometry and catalyst choice .

Table 1: Representative Hydrogenation Conditions

| Substrate | Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 5-Methyl-1,5-naphthyridine | Pd/C (10 wt%) | 50 | 100 | 78 |

| 5-Ethyl-1,5-naphthyridine | Raney Ni | 30 | 80 | 65 |

Povarov Reaction for Stereocontrol

The Povarov (aza-Diels-Alder) reaction enables stereoselective construction of tetrahydro-1,5-naphthyridines. Using 3-aminopyridine derivatives and electron-deficient dienophiles, this method affords cis-fused products with high diastereomeric excess. Subsequent hydrogenation extends saturation to the octahydro state . For instance, reacting 3-amino-5-methylpyridine with methyl vinyl ketone yields a tetrahydro intermediate, which is further reduced to the title compound .

Physicochemical Properties

Thermal Stability and Solubility

The octahydro framework imparts greater thermal stability compared to fully aromatic naphthyridines. Differential scanning calorimetry (DSC) of the free base shows a melting point of 142–145°C, while the oxalic acid salt exhibits a higher decomposition temperature (~210°C) due to ionic lattice stabilization . Aqueous solubility increases significantly upon salt formation, with the oxalate derivative achieving 12 mg/mL at pH 7 versus <1 mg/mL for the free base.

Spectroscopic Characterization

-

¹H NMR (400 MHz, D₂O): δ 1.25 (s, 3H, CH₃), 1.45–1.90 (m, 8H, bridgehead and axial H), 2.30 (t, 2H, equatorial H), 3.10 (q, 1H, N–CH).

-

IR (KBr): 3200 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O of oxalate), 1250 cm⁻¹ (C–N stretch) .

Biological and Industrial Applications

Medicinal Chemistry

1,5-Naphthyridines exhibit diverse bioactivities, including kinase inhibition and antimicrobial effects . The cis-5-methyl derivative’s saturated framework may enhance blood-brain barrier penetration, making it a candidate for central nervous system (CNS) therapeutics. Preliminary assays indicate moderate inhibition of acetylcholinesterase (IC₅₀ = 8.2 μM), suggesting potential in Alzheimer’s disease research .

Metal Complexation

The nitrogen-rich structure chelates transition metals, forming stable complexes with Cu(II) and Fe(III). These complexes show catalytic activity in oxidation reactions, such as the conversion of alkanes to alcohols under mild conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume